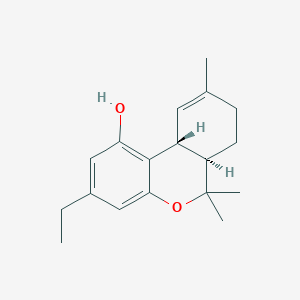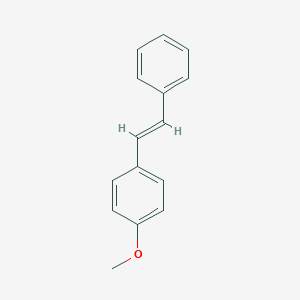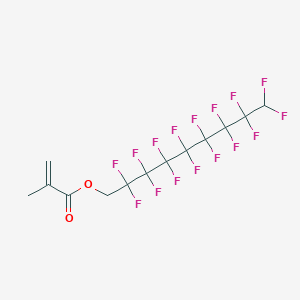
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-十六氟壬基甲基丙烯酸酯
描述
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl methacrylate (HFMA) is a fluorinated monomer used in a variety of scientific applications, ranging from laboratory experiments to industrial processes. It is a versatile material with a wide range of properties, making it suitable for a variety of applications. HFMA is a low-toxicity and non-volatile compound, making it attractive for use in laboratory experiments. The compound has a wide range of uses, from polymer synthesis to drug delivery.
科学研究应用
Eudragit® 技术在药物递送系统中的应用
甲基丙烯酸酯衍生物一个显着的应用领域是 Eudragit® 的配方,Eudragit® 是基于聚甲基丙烯酸酯的共聚物的品牌名称,广泛用于药物递送系统。Eudragit® 共聚物由于其物理化学特性而被用于肠溶包衣和缓释制剂。它们是具有不同玻璃化转变温度的无定形聚合物,为结肠特异性、肠溶包衣和缓释药物递送系统提供不可生物降解、不可吸收和无毒的选择。这些聚合物被设计为在特定 pH 值下溶解,使其成为胃肠道不同部位靶向药物释放的理想选择 (Thakral, Thakral, & Majumdar, 2013)。
甲基丙烯酸甲酯的外科应用和毒性
甲基丙烯酸甲酯 (MMA) 是一种丙烯酸树脂单体,广泛用于医疗、牙科和工业应用,包括关节置换术等手术。虽然 MMA 引发了对潜在人类毒性的担忧,特别是对骨科医生和手术室工作人员,但目前的理解表明,在正常使用条件下它不是致癌的。然而,建议采取职业卫生措施,以最大程度地减少医疗过程中的暴露 (Leggat, Smith, & Kedjarune, 2009)。
用于医药的水溶性聚合物
研究还集中在用于医疗用途的可溶性聚合物,包括基于甲基丙烯酰胺衍生物的聚合物,如聚[N(2-羟丙基)甲基丙烯酰胺]。这些聚合物由于其亲水特性和形成具有特定功能的衍生物的能力,在各种应用中显示出前景。水凝胶和作为生物活性基团的吸附剂或载体的巨孔珠的开发说明了甲基丙烯酸酯衍生物在为假体应用和药物递送系统创建聚合物方面的多功能性 (Kálal, Drobník, Kopeček, & Exner, 1978)。
用于空气分离的聚合物膜
聚(甲基丙烯酸甲酯) (PMMA) 已被研究用于空气分离过程,利用其耐化学性、稳定性和致密结构进行高效气体分离。该应用在需要高纯度氧气和氮气的行业中尤为相关,展示了该材料在生物医学应用之外的潜力 (Kianfar & Cao, 2021)。
作用机制
Target of Action
This compound is a type of fluorinated methacrylate, and these compounds are generally used in the production of polymers due to their unique properties .
Mode of Action
The mode of action of 1H,1H,9H-Hexadecafluorononyl methacrylate is primarily through its role in polymerization reactions. As a monomer, it can undergo a reaction to form a polymer chain, contributing to the properties of the resulting polymer .
Result of Action
The primary result of the action of 1H,1H,9H-Hexadecafluorononyl methacrylate is the formation of polymers with unique properties. These polymers can have various applications, including in the production of coatings, adhesives, and various types of plastic materials .
属性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F16O2/c1-4(2)5(30)31-3-7(16,17)9(20,21)11(24,25)13(28,29)12(26,27)10(22,23)8(18,19)6(14)15/h6H,1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAENZTGUQXVFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2HC7F14CH2OC(O)C(CH3)=CH2, C13H8F16O2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl ester | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171538 | |
| Record name | 1H,1H,9H-perfluorononyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1841-46-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1841-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001841469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,1H,9H-perfluorononyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of grafting 1H,1H,9H-Hexadecafluorononyl methacrylate (HDFNMA) onto Polydimethylsiloxane (PDMS) membranes?
A: Grafting HDFNMA onto PDMS membranes significantly enhances their selectivity for volatile organic compounds (VOCs) like chlorinated hydrocarbons [, ]. This modification creates a microphase-separated structure within the membrane, comprising distinct regions of PDMS and grafted poly(HDFNMA) [, ]. This structure, characterized by its hydrophobic poly(HDFNMA) domains, proves particularly effective in separating VOCs from water through pervaporation.
Q2: Can HDFNMA be used to modify other membrane materials besides PDMS?
A: Yes, research indicates that HDFNMA can be incorporated into other polymers for membrane applications. For instance, studies have explored filling Poly(1-trimethylsilyl-1-propyne) (PMSP) membranes with poly(HDFNMA) []. Similar to its effect on PDMS, the addition of poly(HDFNMA) to PMSP also improves the separation performance for VOC/water mixtures, highlighting its versatility in membrane modification [].
Q3: What are the advantages of using radiation-induced grafting for incorporating HDFNMA onto PDMS membranes?
A: Utilizing a 60Co irradiation source for grafting HDFNMA offers several advantages. This method enables the simultaneous irradiation of the PDMS membrane and the HDFNMA solution, ensuring efficient graft polymerization []. Notably, this technique allows for controlling the degree of grafting, with the outer surface of the hollow fiber typically exhibiting a higher degree of grafting than the inner surface []. This controlled modification contributes to the tailored performance of the resulting membranes for specific separation applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





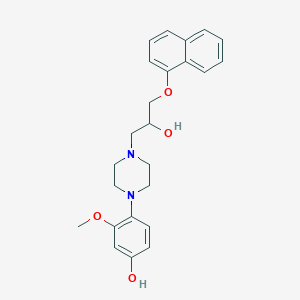
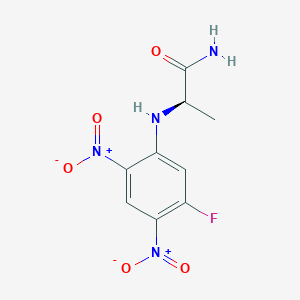
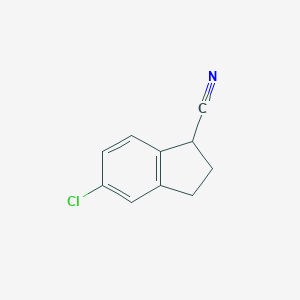
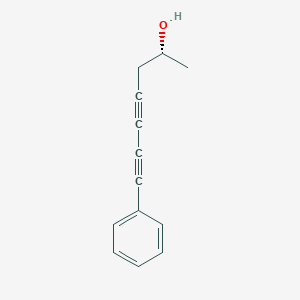

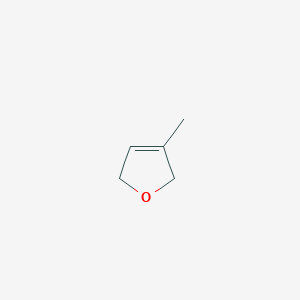
![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)


